molecular formula C12H13N3O3 B577225 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole CAS No. 10364-70-2

5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole

Katalognummer: B577225
CAS-Nummer: 10364-70-2
Molekulargewicht: 247.254
InChI-Schlüssel: IGMYZGXSTXQVRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles Oxadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a nitrile oxide with a nitrile to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted oxadiazoles with different alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

The anticancer potential of 1,2,4-oxadiazole derivatives, including 5-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole, has been extensively studied. This compound exhibits significant activity against various cancer cell lines due to its ability to induce apoptosis and inhibit cell proliferation.

Case Studies

  • Synthesis and Evaluation : A study reported the synthesis of several 1,2,4-oxadiazole derivatives that demonstrated potent anticancer activity. For instance, derivatives with modifications at the C16 position showed improved cytotoxicity against human leukemia cell lines compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis through caspase activation. For example, certain derivatives were shown to arrest the cell cycle at the G1 phase and trigger apoptosis in MCF-7 breast cancer cells .
  • Comparative Potency : In comparative studies, some oxadiazole derivatives exhibited IC50 values lower than those of established anticancer agents. For example, a series of substituted oxadiazoles showed IC50 values in the nanomolar range against various cancer cell lines, indicating their potential as lead compounds for further development .

Antimicrobial Applications

The antimicrobial properties of this compound have also been investigated. The compound has shown efficacy against a range of bacterial pathogens, including multidrug-resistant strains.

Case Studies

  • Targeting Gastrointestinal Pathogens : Modified analogues of 1,2,4-oxadiazoles have been developed to target gastrointestinal pathogens such as Clostridioides difficile and Enterococcus faecium. These modifications aimed to enhance permeability while retaining antimicrobial activity .
  • In Vitro Activity : In vitro studies demonstrated that certain oxadiazole derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds were tested against Staphylococcus aureus and Escherichia coli, showing promising results that warrant further investigation .

Summary Table of Biological Activities

Activity Type Compound Target Organisms/Cell Lines IC50/Minimum Inhibitory Concentration (MIC)
AnticancerThis compoundMCF-7 (breast cancer), HCT-116 (colon cancer)IC50 < 0.5 µM for several derivatives
AntimicrobialModified oxadiazolesClostridioides difficile, Enterococcus faeciumMIC = 1.56 µg/mL for some derivatives

Wirkmechanismus

The mechanism of action of 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation. The nitrophenyl group can interact with cellular components, leading to the generation of reactive oxygen species (ROS) and subsequent apoptosis of cancer cells. Additionally, the oxadiazole ring can interact with DNA or proteins, disrupting their normal function and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(4-Nitrophenyl)-1,2,4-oxadiazole: Lacks the butyl group, which may affect its biological activity and solubility.

    5-Butyl-1,2,4-oxadiazole: Lacks the nitrophenyl group, which may reduce its potential for specific interactions with biological targets.

    3-(4-Aminophenyl)-1,2,4-oxadiazole: Contains an amino group instead of a nitro group, which can significantly alter its reactivity and biological properties.

Uniqueness

5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole is unique due to the presence of both the butyl and nitrophenyl groups, which confer distinct chemical and biological properties. The combination of these groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity based on recent research findings, including case studies and data tables.

Overview of Oxadiazoles

Oxadiazoles are five-membered heterocyclic compounds known for their pharmacological potential. The 1,2,4-oxadiazole scaffold is particularly significant due to its ability to interact with various biological targets, leading to a range of therapeutic effects. The incorporation of different substituents can modify the biological activity of these compounds.

Anticancer Activity

Research has shown that this compound exhibits notable anticancer properties. A study indicated that derivatives of oxadiazoles can demonstrate cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM)
HeLa (Cervical carcinoma)9.27
CaCo-2 (Colon adenocarcinoma)2.76
HCT-116 (Colorectal carcinoma)1.14

The compound has been evaluated against multiple human tumor cell lines, revealing significant antiproliferative activity. For instance, modifications to the oxadiazole structure have led to derivatives with enhanced potency against specific cancer types .

Antimicrobial Activity

In addition to anticancer effects, oxadiazole derivatives have shown promising antimicrobial activity. A comparative study highlighted the effectiveness of various oxadiazole compounds against bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These findings suggest that the nitrophenyl substitution enhances the antimicrobial efficacy of oxadiazoles .

The biological activity of this compound can be attributed to its ability to interact with key molecular targets:

  • Topoisomerase Inhibition : Some studies have indicated that oxadiazole derivatives can inhibit topoisomerase I, an enzyme critical for DNA replication and repair .
  • Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis .
  • Antioxidant Activity : The presence of the nitrophenyl group may enhance the antioxidant properties of the compound, contributing to its overall efficacy in cellular protection against oxidative stress .

Study on Anticancer Effects

A recent study explored the structure-activity relationship (SAR) of various oxadiazole derivatives, including this compound. Researchers synthesized a library of compounds and tested their antiproliferative effects using the MTT assay:

  • Findings : The study identified several derivatives with IC50 values lower than that of standard chemotherapeutics.

Antimicrobial Efficacy Study

Another investigation focused on the antimicrobial potential of oxadiazole derivatives against clinical isolates. The results demonstrated that some compounds exhibited superior activity compared to traditional antibiotics:

  • : These findings support the development of oxadiazoles as potential candidates for new antimicrobial agents .

Eigenschaften

IUPAC Name

5-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-2-3-4-11-13-12(14-18-11)9-5-7-10(8-6-9)15(16)17/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMYZGXSTXQVRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674500
Record name 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10364-70-2
Record name 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.